molecular formula C12H15N3 B2911105 1-(2-cyclopropyl-1H-1,3-benzodiazol-5-yl)ethan-1-amine CAS No. 1526786-62-8

1-(2-cyclopropyl-1H-1,3-benzodiazol-5-yl)ethan-1-amine

Cat. No. B2911105
CAS RN: 1526786-62-8
M. Wt: 201.273
InChI Key: AFYMMCOSEWYPHA-UHFFFAOYSA-N
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Description

“1-(2-cyclopropyl-1H-1,3-benzodiazol-5-yl)ethan-1-amine” is a chemical compound with the CAS Number: 1526786-62-8 . It has a molecular weight of 201.27 . The IUPAC name for this compound is 1-(2-cyclopropyl-1H-benzo[d]imidazol-5-yl)ethan-1-amine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N3/c1-7(13)9-4-5-10-11(6-9)15-12(14-10)8-2-3-8/h4-8H,2-3,13H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties are not available in the current resources.

Scientific Research Applications

Safety And Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H315, H318, and H335 . These statements correspond to “Causes skin irritation”, “Causes serious eye damage”, and “May cause respiratory irritation” respectively. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2-cyclopropyl-3H-benzimidazol-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-7(13)9-4-5-10-11(6-9)15-12(14-10)8-2-3-8/h4-8H,2-3,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFYMMCOSEWYPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N=C(N2)C3CC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-cyclopropyl-1H-1,3-benzodiazol-5-yl)ethan-1-amine

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